PP2A vs. PP1 Selectivity
Cantharidic acid demonstrates a pronounced selectivity for the catalytic subunit of protein phosphatase 2A (PP2A) over that of protein phosphatase 1 (PP1). In a direct head-to-head study comparing cantharidic acid, cantharidin, palasonin, and endothall, the catalytic subunit of PP2A was found to be 5- to 12-fold more sensitive to inhibition by cantharidic acid than the catalytic subunit of PP1 [1]. This selectivity is consistent with independent measurements reporting an IC50 of 50 nM for PP2A and 600 nM for PP1, representing a 12-fold difference [2].
| Evidence Dimension | Selectivity ratio for PP2A over PP1 (fold difference in sensitivity) |
|---|---|
| Target Compound Data | IC50 (PP2A) = 50 nM; IC50 (PP1) = 600 nM; Ratio = 12 |
| Comparator Or Baseline | Cantharidin, endothall, and palasonin each also exhibit 5- to 12-fold selectivity for PP2A over PP1 [1] |
| Quantified Difference | The magnitude of selectivity is comparable across the analog set, but the absolute potency of cantharidic acid for PP2A (50 nM) is among the highest reported for this class. |
| Conditions | In vitro enzyme inhibition assays using purified catalytic subunits of PP1 and PP2A. |
Why This Matters
This well-characterized selectivity window allows researchers to dissect PP2A-specific signaling roles with greater confidence, minimizing confounding effects from PP1 inhibition, which is crucial for mechanistic studies and high-content screening.
- [1] Li, Y.M., Mackintosh, C., & Casida, J.E. (1993). Protein phosphatase 2A and its [3H]cantharidin/[3H]endothall thioanhydride binding site. Inhibitor specificity of cantharidin and ATP analogues. Biochemical Pharmacology, 46(8), 1435-1443. View Source
- [2] Bertin Bioreagent. (2024). Cantharidic Acid (sodium salt) - Biochemicals - CAT N°: 19073. Technical Datasheet. View Source
